1,10-Phenanthrolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthrolin-5-ol is a heterocyclic organic compound derived from 1,10-phenanthroline. It is characterized by the presence of a hydroxyl group at the 5th position of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-ol can be synthesized through various methods. One common approach involves the oxidation of 1,10-phenanthroline using an oxidizing agent such as hydrogen peroxide or peroxomonosulfate ion in an acidic medium . The reaction typically requires controlled conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthrolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxomonosulfate ion, acidic medium.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated phenanthroline derivatives.
Scientific Research Applications
1,10-Phenanthrolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in biochemical assays to study metal-protein interactions and enzyme activities.
Industry: Utilized in the development of luminescent materials and sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of 1,10-Phenanthrolin-5-ol involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound’s interaction with metal ions also influences its photophysical properties, making it useful in various analytical applications.
Comparison with Similar Compounds
1,10-Phenanthrolin-5-ol can be compared with other similar compounds such as:
1,10-Phenanthroline: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
2,2’-Bipyridine: Another chelating agent, but with different coordination properties and stability.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness: this compound’s unique hydroxyl group at the 5th position enhances its reactivity and allows for the formation of a wider range of derivatives compared to its parent compound, 1,10-phenanthroline .
Biological Activity
1,10-Phenanthrolin-5-ol is a derivative of 1,10-phenanthroline, a well-studied heterocyclic compound known for its biological activities, particularly in coordination with metal ions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its ability to intercalate with DNA and form complexes with various metal ions. This property is crucial for its biological activity, as it allows for interaction with cellular components and modulation of biological processes.
- DNA Interaction : The primary mechanism of action involves the intercalation between DNA base pairs. This interaction can disrupt normal cellular functions by interfering with replication and transcription processes .
- Metal Coordination : The ability to coordinate with transition metals enhances the biological activity of this compound. Metal complexes derived from this compound exhibit increased potency against various pathogens and cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that metal complexes of this compound can induce ROS production, leading to oxidative stress in target cells. This mechanism is particularly relevant in cancer therapy, where ROS can trigger apoptosis in malignant cells .
Antimicrobial Activity
This compound and its metal complexes have demonstrated significant antimicrobial properties against a range of pathogens:
Pathogen | Activity Level | Reference |
---|---|---|
Pseudomonas aeruginosa | Strong against resistant strains | |
Leishmania amazonensis | IC50 values: 7.8 nM | |
Candida albicans | Moderate |
The compound's ability to inhibit biofilm formation and disrupt mature biofilms has been noted as a significant advantage in treating chronic infections .
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A2780 (Ovarian) | 15.0 | |
HCT116 (Colorectal) | 12.0 | |
Hep-G2 (Liver) | Non-toxic at tested doses |
The metal complexes significantly enhance the anticancer activity compared to the free ligand by increasing cellular uptake and promoting apoptosis through ROS generation.
Case Studies
- In Vivo Efficacy Against Pseudomonas aeruginosa : In a study using Galleria mellonella, metal complexes containing this compound were shown to effectively clear infections caused by resistant strains of Pseudomonas aeruginosa. The treatment not only improved survival rates but also stimulated immune responses .
- Antileishmanial Activity : The compound was tested against Leishmania species, demonstrating significant morphological changes in parasites and inducing apoptosis-like death through mitochondrial depolarization .
Properties
CAS No. |
92695-51-7 |
---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1,10-phenanthrolin-5-ol |
InChI |
InChI=1S/C12H8N2O/c15-10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7,15H |
InChI Key |
SNBOLBZXDXGTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.